2-[[1-(2-phenoxyacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids, have been obtained via multistep chemical synthesis . Another study describes the synthesis of substituted D-phenylalanines in high yield and excellent optical purity, starting from inexpensive cinnamic acids, achieved with a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization .Scientific Research Applications
Photoreactive Amino Acid Analogues
Photoreactive amino acid analogues, such as p-(4-Hydroxybenzoyl)phenylalanine, have been synthesized and incorporated into peptides for the elucidation of peptide-protein interactions. These analogues allow for the radioiodination of peptides, providing probes of high specific activity for studying substance P receptor interactions. This approach aids in identifying specific interaction sites within receptor proteins, offering insights into the structural basis of peptide-receptor recognition (Wilson et al., 1997).
Amino Acid Receptor Studies
Mutation studies of glycine receptor subunits have highlighted the importance of specific amino acid positions in determining agonist and antagonist binding. By exchanging neighboring residues, researchers have increased the efficacy of amino acid agonists, providing insights into the structural requirements for ligand discrimination at inhibitory amino acid receptors (Schmieden et al., 1993).
Oligonucleotide Synthesis
The use of phenoxyacetyl (pac) and methoxyacetyl (mac) as amino protecting groups in oligonucleotide synthesis demonstrates the chemical versatility of acyl groups derived from phenoxyacetic acid analogues. These groups allow for efficient deprotection steps in the synthesis of modified DNA, highlighting their utility in nucleic acid chemistry (Schulhof et al., 1987).
Amino Acid Isosteres
The synthesis of 1-aminoalkylphosphonous acids as isosteres of protein amino acids, including phenylalanine, showcases the potential for creating analogues that mimic the biological properties of natural amino acids while offering unique chemical and physical properties. These analogues have applications in antimicrobial activities and plant growth inhibition, indicating their potential in agricultural and pharmaceutical fields (Baylis et al., 1985).
Protein Modification Techniques
Recent advances in protein modification techniques have leveraged phenol esters for efficient pH-controlled amine acylation of peptides, proteins, and sepharose beads in aqueous media. These novel water-soluble acylation reagents, based on a phenol ester core, facilitate selective modification and labeling of proteins under controlled conditions, opening new avenues for protein engineering and functional studies (Jensen et al., 2021).
Safety and Hazards
The safety data sheet for a related compound, Phenoxyacetyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and using it only in a well-ventilated area .
Future Directions
While specific future directions for 1-(phenoxyacetyl)prolylphenylalanine are not available, there is ongoing research into the development of PD-1 inhibitors, which could potentially involve similar compounds . Additionally, there is interest in the potential effects of estrogen receptor modulators on immune checkpoint molecules .
Properties
IUPAC Name |
2-[[1-(2-phenoxyacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(15-29-17-10-5-2-6-11-17)24-13-7-12-19(24)21(26)23-18(22(27)28)14-16-8-3-1-4-9-16/h1-6,8-11,18-19H,7,12-15H2,(H,23,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDDGWQKLHLHKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)COC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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